4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
4-(2-methoxyethoxy)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-24-10-11-25-18-6-4-15(5-7-18)20(23)22-13-16-3-2-9-21-19(16)17-8-12-26-14-17/h2-9,12,14H,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSKKPKVRZWFND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the 2-methoxyethoxy group: This step involves the alkylation of the benzamide with 2-methoxyethanol in the presence of a base such as sodium hydride.
Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction, where the benzamide is reacted with a pyridin-3-ylmethyl halide.
Incorporation of the thiophen-3-yl group: This step typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophen-3-yl boronic acid and the pyridin-3-ylmethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow chemistry techniques and continuous processing might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxyethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Receptor Ligand Design
Piperazine-Linked Benzamides ()
Two compounds from share structural similarities with the target molecule:
4-(Thiophen-3-yl)-N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)benzamide
- Key features : Incorporates a piperazine ring with a trifluoromethylphenyl group and a thiophen-3-yl-benzamide core.
- Synthesis : Purified via reverse-phase chromatography, yielding 61% .
- Biological relevance : Designed as a D3 receptor ligand, highlighting the role of the piperazine-ethoxyethyl linker in receptor interaction.
N-(2-(2-(4-(2-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Key features: Substituted with a cyanophenyl-piperazine group. Synthesis: Lower yield (27%) due to steric or electronic effects of the cyano group .
Comparison with Target Compound :
Thieno[2,3-d]Pyrimidin Derivatives with Antimicrobial Activity ()
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b):
- Key features: Combines a methoxybenzamide group with a thienopyrimidin scaffold and trifluoromethylphenoxy substituent.
- Activity: Exhibits antimicrobial properties, attributed to the thienopyrimidin core’s ability to disrupt microbial enzymes .
Comparison with Target Compound :
- The 2-methoxyethoxy group in the target might offer better pharmacokinetic properties than the methoxy group in 8b.
Methoxy-Substituted Benzamides in Drug Development
4-Methoxy-N-(Pyridin-4-ylmethyl)-3-(Trifluoromethyl)Benzamide ()
- Key features : Contains a pyridin-4-ylmethyl group and a trifluoromethyl substituent.
- Structural insights : The trifluoromethyl group enhances metabolic stability, while the pyridine ring aids in π-π stacking interactions .
2-(4-Methoxyphenyl)-N-(4-Pyridin-3-yl-1,3-Thiazol-2-yl)Acetamide ()
- Key features : Features a thiazole ring linked to pyridin-3-yl and a methoxyphenyl-acetamide group.
Comparison with Target Compound :
- The target’s thiophene-pyridine system may offer distinct electronic properties compared to the thiazole-pyridine hybrid in .
Biological Activity
4-(2-methoxyethoxy)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide core with a methoxyethoxy group and a thiophenyl-pyridinyl moiety, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.5 g/mol. Its unique structure allows for diverse interactions with biological targets, enhancing its solubility and flexibility.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 2034395-96-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes:
- Preparation of the benzamide core.
- Introduction of the methoxyethoxy group via etherification.
- Attachment of the thiophenyl-pyridinyl moiety through coupling reactions, often utilizing palladium-catalyzed techniques such as Suzuki or Heck reactions.
- Purification using chromatographic methods to ensure high purity and yield .
Biological Activity
Preliminary studies indicate that this compound exhibits promising anti-inflammatory and anticancer properties. The mechanisms by which it exerts these effects are primarily linked to its ability to interact with specific enzymes and receptors, modulating their activity.
Anticancer Activity
Research has shown that compounds with similar structural motifs often display significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzamide compounds have been reported to inhibit cancer cell proliferation effectively. Although specific IC50 values for this compound are not yet published, related compounds have demonstrated IC50 values in the low micromolar range against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
The exact mechanism of action for this compound remains under investigation, but it is hypothesized to involve:
- Binding to specific molecular targets such as kinases or receptors involved in cancer progression.
- Modulation of signaling pathways related to inflammation and tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activity of structurally similar compounds, providing insights into potential therapeutic applications:
- Study on Benzamide Derivatives : A series of benzamide derivatives were evaluated for their anticancer activity, with some showing enhanced efficacy against multiple cancer cell lines. These findings suggest that modifications to the benzamide core can significantly impact biological activity .
- Inflammation Modulation : Compounds with similar functional groups have been shown to inhibit inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
